molecular formula C8H8F3NO2S B3034943 4-(Methylsulfonyl)-3-(trifluoromethyl)aniline CAS No. 252561-92-5

4-(Methylsulfonyl)-3-(trifluoromethyl)aniline

Cat. No.: B3034943
CAS No.: 252561-92-5
M. Wt: 239.22 g/mol
InChI Key: MDHRVGGGCCSPMR-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)-3-(trifluoromethyl)aniline, or 4-MSTFA, is an organic compound that has been used in a variety of scientific research applications. It is a colorless liquid that can be synthesized in the laboratory and is an important reagent for many organic syntheses. 4-MSTFA has a wide range of applications in the fields of biochemistry, physiology, and pharmaceuticals.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

4-(Methylsulfonyl)-3-(trifluoromethyl)aniline plays a role in organic synthesis, particularly in electrophilic aromatic substitution reactions. Its trifluoromethyl and methylsulfonyl groups can influence the reactivity and properties of the synthesized compounds. Trifluoromethanesulfonic acid, for example, is used in the formation of carbon–carbon and carbon–heteroatom bonds, isomerizations, and synthesis of carbo- and heterocyclic structures due to its high protonating power and low nucleophilicity, making it a valuable reagent in organic chemistry (Kazakova & Vasilyev, 2017).

Environmental Degradation and Remediation

Polyfluoroalkyl chemicals, which may include compounds related to this compound, are known for their persistence in the environment. Their degradation, including microbial and abiotic processes, leads to the formation of perfluoroalkyl carboxylic and sulfonic acids, substances of significant environmental concern due to their toxicity and persistence. Understanding the degradation pathways is essential for assessing environmental risks and developing remediation strategies (Liu & Avendaño, 2013).

Synthesis of New Compounds

Compounds with trifluoromethylsulfonyl groups are utilized in the synthesis of new organic compounds, showcasing a variety of reactions including trifluoromethylation and chlorination. The versatility of these reagents, such as trifluoromethanesulfonyl chloride, highlights their importance in creating bonds essential for novel materials and pharmaceuticals (Chachignon, Guyon, & Cahard, 2017).

Safety and Hazards

4-(Methylsulfonyl)-3-(trifluoromethyl)aniline can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or skin irritation occurs .

Future Directions

The future directions of 4-(Methylsulfonyl)-3-(trifluoromethyl)aniline research could involve the synthesis of diverse fluorinated compounds through selective C–F bond activation . It may also be used in the preparation of new compounds as potential anti-inflammatory agents with expected selectivity against COX-2 enzyme .

Properties

IUPAC Name

4-methylsulfonyl-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2S/c1-15(13,14)7-3-2-5(12)4-6(7)8(9,10)11/h2-4H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHRVGGGCCSPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101235249
Record name 4-(Methylsulfonyl)-3-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101235249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252561-92-5
Record name 4-(Methylsulfonyl)-3-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252561-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylsulfonyl)-3-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101235249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-(methylsulfonyl)-3-(trifluoromethyl)nitrobenzene (1.55 g, 5.76 mmol), iron powder (1.61 g, 28.8 mmol), and ammonium chloride (0.031 g, 0.58 mmol) in ethanol (30 mL), and water (8 mL) was heated at reflux temperature for 1 hour. After cooling, insolubles were filtered off by Celite, and volatiles were removed by evaporation. The residue was redissolved in ethyl acetate (50 mL) and the whole washed with water and brine. After dried over MgSO4 and concentration in vacuo. The residue was washed with hexane to give the subtitle compound (1.05 g, 76.2%, yield).
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
0.031 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.61 g
Type
catalyst
Reaction Step One
Yield
76.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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